2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione
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Overview
Description
The compound appears to contain a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For example, 2-Chloro-5-(trifluoromethyl)pyridine, a component of the compound you mentioned, has a molecular formula of C6H3ClF3N .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives can be diverse, depending on the specific derivative and reaction conditions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. As an example, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
Iodine-Catalyzed Multi-Component Reactions : A study demonstrated the synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives using an iodine-catalyzed one-pot multi-component reaction, showcasing a method that might be applicable to the synthesis of similar complex molecules with trifluoromethyl groups (Baifan Dai et al., 2012).
Organic Crystal Engineering : Research on 1,4-piperazine-2,5-diones highlighted the hydrogen-bond association in crystalline forms of related compounds, which is crucial for understanding the solid-state chemistry and crystal engineering aspects of such molecules (Robin A Weatherhead-Kloster et al., 2005).
Novel Synthesis Routes : Studies have developed novel synthetic routes to piperazine-2,5-diones, which could be relevant for synthesizing the compound by providing insights into the manipulation of similar chemical structures (Claude Larrivée Aboussafy et al., 2012).
Potential Pharmacological Applications
Anticonvulsant Activity : Research on pyrrolidine-2,5-dione derivatives, which share structural features with the compound , has revealed potential anticonvulsant properties, suggesting a possible area of pharmacological application (Sabina Rybka et al., 2017).
Inhibition of Lipid Peroxidation : Compounds structurally related to the specified molecule have been identified as potent inhibitors of lipid peroxidation, indicating their potential in research related to oxidative stress and associated disorders (J. Braughler et al., 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c1-12(17-18(29)14-4-2-3-5-15(14)19(17)30)27-6-8-28(9-7-27)20-16(22)10-13(11-26-20)21(23,24)25/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRVSEMXVINUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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